molecular formula C12H14N4O B13068612 2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B13068612
M. Wt: 230.27 g/mol
InChI Key: ZYKXXFZIIYACOH-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The piperidine and pyridine rings are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-piperidin-3-yl-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H14N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1,3,5,7,10,14H,2,4,6,8H2

InChI Key

ZYKXXFZIIYACOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

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